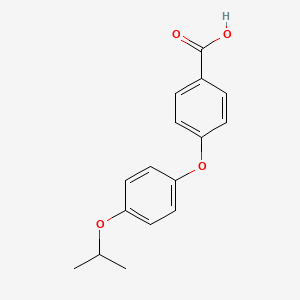

4-(4-Isopropoxyphenoxy)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Isopropoxyphenoxy)benzoic acid is an organic compound primarily used in the pharmaceutical industry to produce various drugs. It is a derivative of benzoic acid, which is widely used in the food industry as a preservative .

Molecular Structure Analysis

The molecular formula of 4-(4-Isopropoxyphenoxy)benzoic acid is C16H16O4 . It consists of a carboxyl group attached to a benzene ring, making it an aromatic carboxylic acid .Physical And Chemical Properties Analysis

4-(4-Isopropoxyphenoxy)benzoic acid has a molecular weight of 272.30 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are not explicitly mentioned for this compound in the search results.Aplicaciones Científicas De Investigación

Biotechnological Applications : A study by Aresta et al. (1998) demonstrated the enzymatic synthesis of 4-OH benzoic acid from phenol and CO2 using a Carboxylase enzyme. This process, conducted at room temperature and sub-atmospheric pressure, is noted for its 100% selectivity and represents a significant advancement in biotechnological applications of benzoic acid derivatives (Aresta et al., 1998).

Polymer Synthesis : Kumbul et al. (2015) investigated the enzymatic oxidative polymerization of a para-imine functionalized phenol derivative, leading to the creation of oligo(4-(4-hydroxybenzylideneamino)benzoic acid). This research contributes to the development of novel polymers with potential applications in various industries (Kumbul et al., 2015).

Environmental Applications : The research by Ghoshdastidar and Tong (2013) on the treatment of phenoxyacetic and benzoic acid herbicides using membrane bioreactor technology highlights an environmentally friendly method for breaking down toxic herbicides. This has significant implications for improving water treatment processes (Ghoshdastidar & Tong, 2013).

Material Science : A study by Kato et al. (1993) on liquid-crystalline benzoic acid derivatives, like 4-pentylbenzoic acid and 4-hexylbenzoic acid, using infrared spectroscopy, sheds light on the stability of hydrogen bonds in these compounds and their potential applications in the development of new materials (Kato et al., 1993).

Chemical Processing : Research by Goodrich et al. (2006) on the Friedel−Crafts benzoylation of anisole with benzoic anhydride in ionic liquids provides insights into catalytic processes that could enhance the efficiency of chemical manufacturing (Goodrich et al., 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

Benzoic acid derivatives typically work by interacting with their targets and causing changes in their function .

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical reactions .

Pharmacokinetics

It’s known that benzoic acid derivatives are typically well-absorbed and widely distributed in the body .

Result of Action

Benzoic acid derivatives are known to cause various effects at the molecular and cellular level .

Action Environment

It’s known that environmental factors can influence the action of benzoic acid derivatives .

Propiedades

IUPAC Name |

4-(4-propan-2-yloxyphenoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-11(2)19-13-7-9-15(10-8-13)20-14-5-3-12(4-6-14)16(17)18/h3-11H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAGGMQCUVFICU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628532 |

Source

|

| Record name | 4-{4-[(Propan-2-yl)oxy]phenoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Isopropoxyphenoxy)benzoic acid | |

CAS RN |

887411-97-4 |

Source

|

| Record name | 4-{4-[(Propan-2-yl)oxy]phenoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.